Compound Description: 1-(2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) quinolin-1-ium bromide is an organic compound synthesized from quinoline and an aromatic α-bromo ketone. []
Compound Description: This compound is characterized by its molecular structure, which includes O—H⋯O and C—H⋯O hydrogen bonds that contribute to its crystal packing. []
Compound Description: This series of compounds were designed as potential anti-ischemic agents with calcium antagonist activity. [] They were designed to combine calcium channel blocking, calcium overload prevention, and antioxidant activity in a single molecule.
Compound Description: This compound incorporates a nicotinoyl moiety, a thiazolidin-4-one ring, and the 3,5-di-tert-butyl-4-hydroxyphenyl group, which is known for its potent antioxidant properties. It exhibited significant anti-inflammatory activity in experimental models, comparable to ibuprofen. []
Compound Description: SR-9223i is a compound with multiple anti-atherosclerotic activities, including cholesterol-lowering properties and inhibition of lipid deposition in arteries. It exerts its effects by suppressing HMG-CoA reductase activity, inhibiting ACAT activity, and preventing lipid oxidation. []
Compound Description: This compound is a non-steroidal anti-inflammatory agent whose gastrointestinal absorption is influenced by small intestinal transit time. Its absorption is enhanced by the presence of triglycerides, particularly those rich in linoleic acid, which promote its incorporation into mixed micelles with bile salts. [, , , ]
Compound Description: This series of compounds, derived from 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,4-naphthoquinone analogs, shows potent 5-lipoxygenase (5-LOX) inhibitory activity. They exhibit a correlation between 5-LOX inhibition and antioxidative properties, particularly in those with a 3-OH function and varying tert-butyl groups on the phenyl moiety. []
ortho, meta and para-(2-cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylamido)benzoic acids
Compound Description: This series of compounds were designed and synthesized by incorporating structural features from entacapone (an anti-parkinsonian drug), anti-inflammatory agents with the 3,5-di-tert-butyl-4-hydroxyphenyl moiety, and drugs containing the aminobenzoic acid moiety. []
Compound Description: This group includes 1-(carboxy)-1-(N-methylamide)-2-(3′,5′-di-tert-butyl)-4-hydroxyphenyl)-propionic acid and its sodium and potassium salts. These compounds have been studied for their conformational behavior in different solvents and their antioxidant activity. []
Compound Description: The crystal structure of this compound has been determined by X-ray diffraction analysis. []
[Co2(bhbz)4(EtOH)2]·4EtOH (1, Hbhbz-3,5-di(tert-butyl)-4-hydroxybenzoic acid) and its zinc analog
Compound Description: These are binuclear \"paddle-wheel\" complexes where two metal centers are bridged by four 3,5-di(tert-butyl)-4-hydroxybenzoate ligands. []
trans-1-(3.5-Di-tert-butyl-4-hydroxyplienyl)-2-phenyldiazene and its cis isomer
Compound Description: This compound and its cis isomer are involved in light-induced isomerization reactions. The thermal cis-trans isomerization proceeds via a tautomeric quinone phenylhydrazone intermediate. []
Compound Description: The crystal structure of this compound has been determined by X-ray diffraction analysis, revealing the presence of N—H⋯O hydrogen bonds that contribute to its crystal packing. []
2,4-di-tert-butylbicyclo(4,3,1)deca-4,6-dien-8-(N-acetylamine)-3,9-dion-1-oxa and 6,8-di-tert-butyl-3-(N-acetylamine)spiro(4,5)deca-1-oxa-5,8-dien-2,7-dione
Compound Description: These compounds are formed during the temperature-dependent oxidation of 2-(N-acetylamine)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionic acid with oxygen under alkaline conditions. []
Compound Description: The molecular structure of this compound, determined by X-ray crystallography, consists of four chemically equivalent chains tetrahedrally branched at a central carbon atom. []
Compound Description: Naugard XL-1 is a compound that has been investigated for its potential toxicity in beagle dogs. Subchronic feeding studies showed no treatment-related effects at various dose levels. []
Compound Description: This group of ethers is synthesized through the rearrangement of 1-(3,5-di-tert-butyl-4-hydroxyphenyl)methyl pyridinium salts under basic conditions. []
N,N′-Bis [3-(3′,5′-di-tert-butyl-4′-hydroxyphenyl) propionyl] Hexane Diamine and N,N'-bis[3-(3',5'-di-tert-butyl-4'-hydroxyphenyl)propionyl] hexanethylene diamine
Compound Description: These compounds are synthesized through the reaction of methyl-3-(3′,5′-di-tert-butyl-4′-hydroxyphenyl) propionate with the corresponding diamines. [, ]
Compound Description: This series of compounds is synthesized by reacting 2,6-di-tert-butyl-1,4-benzoquinone with o-phenylenediamine, followed by a reaction with various aldehydes. []
Hydrazones of 2 ((3, 5 Di tert butyl 4 hydroxybenzyl) thio) acetohydrazide
Compound Description: These compounds are synthesized from 2-((3,5-di-tert-butyl-4-hydroxybenzyl)thio)acetohydrazide and various benzaldehyde derivatives and have shown radical scavenging activity. []
Compound Description: This compound is a widely used antioxidant and a key intermediate in synthesizing other antioxidants. []
3,5-di-tert.-butyl-4-hydroxybenzoic acid (BHT-acid) and its metabolites
Compound Description: BHT-acid and its glucuronide and mercapturic acid conjugates are major metabolites of 3,5-di-tert.-butyl-4-hydroxytoluene (BHT) in rats. [, ]
Triorganotin 3,5-Di-tert-butyl-4-hydroxybenzoates
Compound Description: These compounds, with the general formula 3,5-(t-Bu)2-4-HO-C6H2COOSnR3 (R = various alkyl or aryl groups), have been synthesized and structurally characterized. They have shown in vitro cytotoxicity against human tumor cell lines. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.